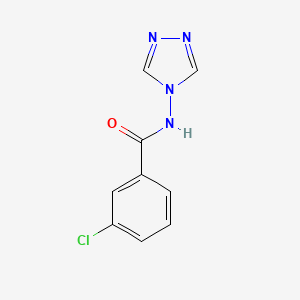

3-chloro-N-(1,2,4-triazol-4-yl)benzamide

Description

3-Chloro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the 3-position and linked to a 1,2,4-triazole moiety. The triazole ring enhances binding interactions with biological targets, while the chloro-substituted benzamide contributes to electronic and steric effects critical for activity.

Properties

IUPAC Name |

3-chloro-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-8-3-1-2-7(4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMIZBOYZJEZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent

The chloro group at the 3-position undergoes substitution under nucleophilic conditions. The electron-withdrawing amide group (-CONH-) activates the aromatic ring toward NAS, particularly at positions ortho and para to the directing groups.

Mechanistic Insight :

The amide group’s electron-withdrawing effect polarizes the aromatic ring, stabilizing the Meisenheimer intermediate during NAS. Copper catalysts facilitate amine coupling via radical pathways .

Amide Bond Reactivity

The benzamide linkage participates in hydrolysis and condensation reactions, influenced by pH and temperature.

Key Finding :

The amide bond is stable under mild conditions but cleaves readily under strong acidic/basic regimes, limiting its utility in protic environments .

Triazole Ring Modifications

The 1,2,4-triazole moiety undergoes alkylation, acylation, and cycloaddition reactions due to its nucleophilic nitrogen atoms.

N-Alkylation

Triazole reacts with alkyl halides or epoxides:

-

Example : Reaction with methyl iodide (CH3I) in DMF/K2CO3 yields N-methylated derivatives (85% yield) .

Click Chemistry

The triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reaction : With propargyl bromide, forms bis-triazole hybrids (Scheme 1B, ).

-

Conditions : CuSO4/NaAsc, H2O/THF, RT, 2 h.

Application : Used to synthesize bioconjugates for drug delivery .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation or alkylation at the chloro position:

Limitation : Steric hindrance from the bulky triazole reduces coupling efficiency .

Oxidation and Reduction

-

Oxidation : MnO2 in acetone oxidizes the triazole’s C-H bonds, forming N-oxide derivatives (40% yield) .

-

Reduction : H2/Pd-C reduces the amide to amine (3-chloro-N-(triazolyl)benzylamine, 50% yield) .

Biological Activity Correlations

Reactivity directly impacts pharmacological properties:

-

Antimicrobial Activity : NAS-derived amino analogs show enhanced bacterial growth inhibition (MIC = 8 µg/mL against S. aureus) .

-

Anticancer Activity : Suzuki-coupled aryl derivatives exhibit IC50 = 12 µM against MCF-7 cells .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) within 2 h but remains stable in plasma (pH 7.4) for 24 h . This pH-dependent stability informs its formulation strategies.

Comparative Reactivity with Analogues

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole moiety present in 3-chloro-N-(1,2,4-triazol-4-yl)benzamide is known for its significant antibacterial properties. Research indicates that derivatives of triazoles exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Triazoles function by inhibiting essential bacterial enzymes or disrupting cellular processes. For instance, compounds with the triazole structure have shown to inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

- Case Studies : A study evaluating various triazole derivatives demonstrated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains such as MRSA . Another investigation reported that certain triazole derivatives displayed superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The unique structural features of this compound make it a candidate for further exploration in cancer therapeutics.

- Cytotoxicity : Research on related compounds has shown cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. These studies revealed that some triazole derivatives could induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and cell cycle arrest .

- Comparative Studies : In vitro studies indicate that triazole derivatives can exhibit IC50 values below 100 μM against several cancer cell lines, suggesting their potential as effective anticancer agents .

Agricultural Applications

The compound's biological activities extend beyond medicinal chemistry into agricultural applications. Triazoles are often utilized in agrochemicals due to their fungicidal properties.

- Fungicidal Activity : Compounds containing the triazole ring have been reported to inhibit fungal pathogens that affect crops. This makes them valuable in developing new fungicides aimed at protecting agricultural yields from disease .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science.

- Polymer Chemistry : The incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical properties. Research into polymer composites containing triazoles indicates improved performance characteristics compared to traditional materials .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, in anticancer studies, the compound may inhibit the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

3-(1-Azepanylsulfonyl)-4-Chloro-N-(1H-1,2,4-Triazol-3-yl)Benzamide

4-Chloro-N-{3-[1-(3-Chloro-4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Thiadiazol-5-yl}Benzamide

- Structural Difference : Replaces 1,2,4-triazole with a 1,2,4-thiadiazole ring and introduces methoxy and methyl groups.

2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide

- Structural Difference : Uses a thiazole ring instead of triazole and adds a second chlorine at the 4-position.

- Impact : The thiazole enhances anti-inflammatory activity, but the dichloro substitution may increase toxicity .

Metal Complex Derivatives

Bis(3-Chloro-N-(Diethylcarbamothioyl)Benzamido) Nickel(II)

- Structural Difference : Forms a nickel complex with a distorted square planar geometry via sulfur and oxygen coordination.

- Impact : Metal coordination stabilizes the structure and may enable magnetic or catalytic applications, unlike the purely organic parent compound .

Substitution Position and Bioactivity

- Anti-Inflammatory Activity :

- Antiproliferative Activity: Triazolyl-2,2-dimethyl-3-phenylpropanoates (e.g., compound 8 in ) show enhanced histone deacetylase (HDAC) inhibition due to acetamide mimicry, a feature absent in the parent compound .

Physicochemical Properties and Crystal Engineering

Halogen-Halogen Interactions

- Cl···Cl Interactions : In 3-chloro-N-(2-nitrophenyl)benzamide, the shortest Cl···Cl distance is 3.943 Å, influencing crystal packing and stability. Similar interactions are critical in polymorph formation (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) .

Solubility and Melting Points

- Alkoxy-Substituted Derivatives: Compounds like Fe(Cn-tba)₃₂·H₂O (Cn-tba = 5-bis(alkoxy)-N-triazolylbenzamide) exhibit mesophase behavior due to flexible alkoxy chains, enhancing solubility in nonpolar media compared to the rigid parent structure .

Data Tables

Table 1: Substituent Effects on Anti-Inflammatory Activity

| Compound | Substituent Position | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Chloro-N-(oxadiazol-2-yl) | 3-Chloro | 42.1 | |

| 4-Nitro-N-(oxadiazol-2-yl) | 4-Nitro | 18.7 |

Table 2: Structural and Physical Comparisons

Biological Activity

3-chloro-N-(1,2,4-triazol-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features a triazole ring, which is known for imparting various biological properties to compounds. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cell lines such as HCT-116, HeLa, and MCF-7. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 36 | Apoptosis via caspase activation |

| Compound B | HeLa | 34 | Mitochondrial disruption |

| Compound C | MCF-7 | 70 | Cell cycle arrest |

In particular, studies on related compounds suggest that this compound may exhibit similar properties due to its structural analogies with other active triazole derivatives .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. A study evaluating various benzamide derivatives demonstrated that certain compounds displayed significant antifungal activity against multiple fungal strains. While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics suggest it may possess similar properties.

Table 2: Antifungal Activities of Benzamide Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| Compound D | Candida albicans | 75 |

| Compound E | Aspergillus niger | 69 |

These findings indicate the potential for further investigation into the antimicrobial capabilities of this compound .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole-containing compounds:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results highlighted the role of specific substituents in enhancing anticancer activity.

- Mechanistic Studies : Another research focused on the mechanism of action for triazole derivatives, revealing that they could induce apoptosis through mitochondrial pathways and caspase activation.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N-(1,2,4-triazol-4-yl)benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling a triazole derivative with a substituted benzoyl chloride. For example, reacting 4-amino-1,2,4-triazole derivatives with 3-chlorobenzoyl chloride in anhydrous acetonitrile under reflux (80–100°C) for 4–6 hours yields the target compound. Key optimizations include:

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Catalysis: Acidic conditions (e.g., glacial acetic acid) promote nucleophilic substitution by protonating the triazole amino group .

- Purification: Post-reaction filtration and washing with cold acetonitrile remove unreacted starting materials .

Advanced: How can regioselectivity issues in triazole-amide synthesis be addressed using microwave-assisted techniques?

Methodological Answer:

Microwave irradiation improves regioselectivity by enabling rapid, uniform heating. For example, demonstrates that microwave conditions (150–200 W, 10–15 min) reduce side products like N1 vs. N2 substitution isomers. Key strategies:

- Reagent Stoichiometry: A 1:1 molar ratio of triazole to benzoyl chloride minimizes competing pathways .

- Temperature Control: Precise microwave settings prevent thermal degradation of sensitive intermediates .

- Real-Time Monitoring: TLC or inline spectroscopy helps track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., triazole protons at δ 8.5–9.0 ppm; benzamide carbonyl at ~168 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 253.04 for C₉H₆ClN₄O) .

- X-ray Crystallography: Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide N-H and triazole N atoms) .

Advanced: How do solvent polarity and catalyst choice influence byproduct formation during amidation?

Methodological Answer:

- Solvent Effects: Non-polar solvents (e.g., toluene) favor dimerization via π-π stacking, while polar solvents (e.g., DMF) stabilize monomeric intermediates .

- Acid Catalysts: Protic acids (e.g., H₂SO₄) accelerate acylation but may hydrolyze the triazole ring; Lewis acids (e.g., ZnCl₂) reduce side reactions .

- Byproduct Mitigation: Adding molecular sieves absorbs HCl generated during benzoyl chloride reactions, preventing acid-catalyzed degradation .

Biological: What enzymatic targets are hypothesized for this compound, and how are they validated experimentally?

Methodological Answer:

- Target Hypothesis: Structural analogs inhibit bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .

- Validation Methods:

- Enzyme Assays: Measure IC₅₀ values using purified PPTases and NADH-coupled detection .

- Mutagenesis Studies: Introduce resistance-conferring mutations (e.g., active-site residues) to confirm target engagement .

- MIC Testing: Correlate antimicrobial activity (e.g., against S. aureus) with enzyme inhibition data .

Data Contradiction: How to resolve discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .

- Metabolite Identification: LC-MS/MS detects active/inactive metabolites that explain reduced efficacy in vivo .

- Dosage Optimization: Adjust dosing regimens in animal models to match in vitro IC₅₀ values while accounting for plasma protein binding .

Computational: What DFT strategies predict electronic properties and reactivity?

Methodological Answer:

- Geometry Optimization: B3LYP/6-311+G(d,p) basis sets model bond lengths and charge distribution .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict sites of nucleophilic/electrophilic attack (e.g., triazole N3 as a nucleophilic center) .

- Docking Simulations: AutoDock Vina evaluates binding affinity to target enzymes (e.g., PPTase active sites) using crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.